molecular formula C26H18Cl2N6O3 B292833 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide

2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide

Cat. No. B292833
M. Wt: 533.4 g/mol
InChI Key: XXCJBEZOOJPLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as CDDO-Im, and it has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CDDO-Im is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in oxidative stress and inflammation. Additionally, CDDO-Im has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
CDDO-Im has a wide range of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis in cancer cells. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CDDO-Im has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDDO-Im in lab experiments is its potent anti-cancer properties. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using CDDO-Im in lab experiments is its complex mechanism of action, which makes it difficult to study.

Future Directions

There are several future directions for research on CDDO-Im. One potential area of research is the development of CDDO-Im derivatives that have improved potency and selectivity. Additionally, further research is needed to fully understand the complex mechanism of action of CDDO-Im. Finally, clinical trials are needed to evaluate the safety and efficacy of CDDO-Im in humans.

Synthesis Methods

The synthesis of CDDO-Im involves a multistep process that requires the use of various chemical reagents and equipment. The first step involves the preparation of the pyridazine ring, which is achieved by reacting 2-aminopyridine with a suitable aldehyde. The resulting product is then reacted with an acylating agent to form the acylated pyridazine intermediate. This intermediate is then reacted with a hydrazine derivative to form the final product, CDDO-Im.

Scientific Research Applications

CDDO-Im has been extensively researched for its potential applications in the field of medicine. One of the most promising applications of CDDO-Im is in the treatment of cancer. Studies have shown that CDDO-Im has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, CDDO-Im has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C26H18Cl2N6O3

Molecular Weight

533.4 g/mol

IUPAC Name

1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C26H18Cl2N6O3/c27-20-12-11-18(13-21(20)28)30-26(37)32-31-22(35)15-34-25(36)19(14-29)23(16-7-3-1-4-8-16)24(33-34)17-9-5-2-6-10-17/h1-13H,15H2,(H,31,35)(H2,30,32,37)

InChI Key

XXCJBEZOOJPLCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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